Oral Bioavailability: Fungimycin Lacks the Oral Activity of Amphotericin B in Murine Systemic Candidiasis
A direct head-to-head comparison in a murine systemic candidiasis model quantified the in vivo efficacy of nine heptaene macrolides, including fungimycin (perimycin) and amphotericin B [1]. While all compounds were active via subcutaneous administration, only amphotericin B and mycoheptin demonstrated significant activity when given orally [1]. This establishes that fungimycin cannot be used as a substitute for amphotericin B in research models requiring oral dosing due to a fundamental difference in gastrointestinal absorption and bioavailability.
| Evidence Dimension | Oral therapeutic efficacy |
|---|---|
| Target Compound Data | Fungimycin (Perimycin): Not significantly active |
| Comparator Or Baseline | Amphotericin B: Significant oral activity |
| Quantified Difference | Qualitative difference: active vs. not active |
| Conditions | Murine model of systemic Candida albicans infection |
Why This Matters
This dictates that for any in vivo study requiring oral administration, amphotericin B is a functional requirement; procuring fungimycin for this purpose would be an invalid experimental choice.
- [1] Pansy F, Jambor WP, Wilber-Murphy J, Gadebusch HH. Comparative chemotherapeutic activities of heptaene macrolide antifungal antibiotics in experimental candidiasis. J Antibiot. 1972;25(7):405-408. doi:10.7164/antibiotics.25.405 View Source
